molecular formula C19H21N5O2 B271927 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine

Cat. No. B271927
M. Wt: 351.4 g/mol
InChI Key: UTTQPLIMFLJDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine, also known as ETP-46464, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer. This compound has been studied extensively in scientific research, and its mechanism of action and physiological effects have been well characterized.

Mechanism of Action

The mechanism of action of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine involves inhibition of the protein kinase CK2. This enzyme is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by this compound has been shown to lead to decreased cell proliferation and increased apoptosis in cancer cells, suggesting that this compound has potential therapeutic applications in the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been well characterized in scientific research. Studies have shown that this compound is a potent inhibitor of the protein kinase CK2, and that it leads to decreased cell proliferation and increased apoptosis in cancer cells. In addition, this compound has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for use in cancer therapy.

Advantages and Limitations for Lab Experiments

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized in the lab, and it has been shown to have potent inhibitory activity against the protein kinase CK2. In addition, its minimal toxicity in normal cells makes it a promising candidate for further study in cancer therapy.
However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results. In addition, its efficacy in vivo has not been fully characterized, and further studies will be needed to determine its potential as a cancer therapy.

Future Directions

There are several future directions for research on N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine. One potential area of study is the optimization of its chemical structure to improve its potency and selectivity for CK2 inhibition. Another area of study is the development of new drug delivery systems that can improve its bioavailability and efficacy in vivo. Finally, further studies will be needed to determine its potential as a cancer therapy, including studies in animal models and clinical trials in humans.

Synthesis Methods

The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine involves a multi-step process that begins with the reaction of 4-hydroxybenzaldehyde with 3-ethoxyprop-1-ene to form a Schiff base intermediate. This intermediate is then reacted with sodium azide to form the tetrazole ring, and the resulting compound is then reduced to form the final product.

Scientific Research Applications

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine has been studied extensively in scientific research, particularly in the field of cancer biology. Studies have shown that this compound is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 has been shown to have potential therapeutic applications in the treatment of cancer, and this compound has been shown to be a promising candidate for further study.

properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]prop-2-en-1-amine

InChI

InChI=1S/C19H21N5O2/c1-3-12-20-14-15-10-11-17(18(13-15)25-4-2)26-19-21-22-23-24(19)16-8-6-5-7-9-16/h3,5-11,13,20H,1,4,12,14H2,2H3

InChI Key

UTTQPLIMFLJDHT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC=C)OC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC=C)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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